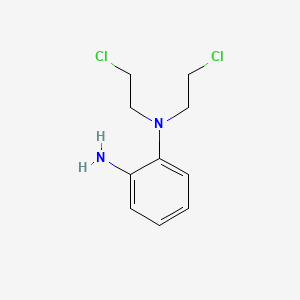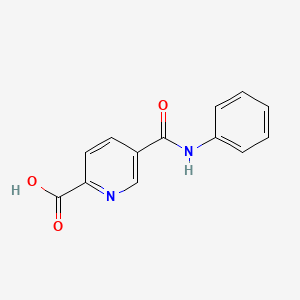![molecular formula C12H9N3O2 B13850669 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is an organic compound with a complex structure that includes a pyridazine ring, a benzonitrile group, and a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the benzonitrile group and the hydroxymethyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents and recyclable catalysts, can also be employed to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine.
Aplicaciones Científicas De Investigación
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
- 3-(Hydroxymethyl)benzonitrile
- 4-(3-(Hydroxymethyl)phenoxy)benzonitrile
Uniqueness
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of the pyridazine ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .
Propiedades
Fórmula molecular |
C12H9N3O2 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
3-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H9N3O2/c13-7-9-2-1-3-10(6-9)15-5-4-12(17)11(8-16)14-15/h1-6,16H,8H2 |
Clave InChI |
WWFWMAKTVTZDCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




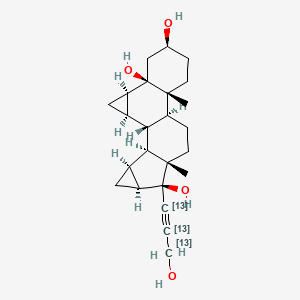

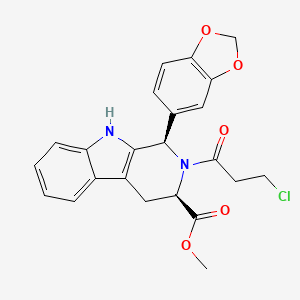
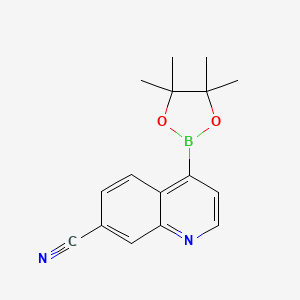
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
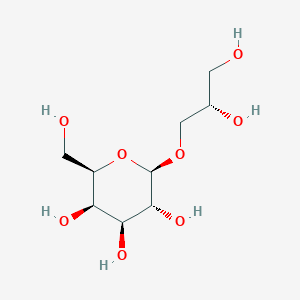
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
